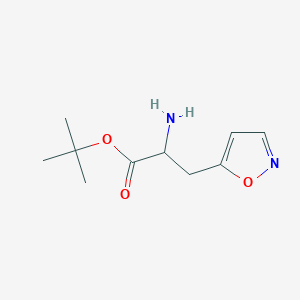
3-((3-cyanopyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-cyanopyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as CPYC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been synthesized and characterized using various techniques, demonstrating its potential in the field of chemistry and materials science. For instance, Jayarajan et al. (2019) explored the synthesis of similar compounds and their characterization using FT-IR, NMR, and X-ray diffraction techniques, highlighting the compound's relevance in chemical synthesis and material characterization (Jayarajan et al., 2019).
Biological Activities
- Compounds similar to the one have shown promising biological activities. For example, Tumosienė et al. (2019) synthesized derivatives that displayed potent antioxidant activities, indicating potential applications in pharmaceuticals and healthcare (Tumosienė et al., 2019).
Potential in Drug Development
- Some studies have indicated the potential use of similar compounds in drug development, particularly in the context of antimicrobial and anticancer activities. For example, Talupur et al. (2021) investigated compounds with thiophene carboxamides for antimicrobial evaluation and molecular docking studies, suggesting their utility in developing new therapeutic agents (Talupur et al., 2021).
Application in Material Science
- The compound's structural properties suggest potential applications in material science. El-Meligie et al. (2020) demonstrated the use of similar compounds in the preparation of materials with specific properties, like thieno[3,4-b]pyridine derivatives, which could be relevant in material engineering and nanotechnology (El-Meligie et al., 2020).
Propiedades
IUPAC Name |
3-(3-cyanopyrazin-2-yl)oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c15-8-11-13(17-5-4-16-11)21-10-3-6-19(9-10)14(20)18-12-2-1-7-22-12/h1-2,4-5,7,10H,3,6,9H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOWFUMYBZRPFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2377014.png)


![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2377017.png)
![2-[(E)-3-thiophen-2-ylprop-2-enoyl]indene-1,3-dione](/img/structure/B2377018.png)

![[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2377023.png)